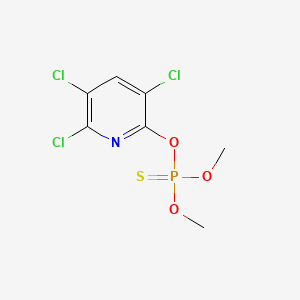

Chlorpyrifos-methyl

概要

説明

Chlorpyrifos-methyl is an organophosphate insecticide used to control insect pests on a range of crops . It is also used to treat stored cereal grain and empty warehouses . It induces mortality in adult stored-grain pests when applied to grain at a dose of 10 mg/kg .

Synthesis Analysis

A method based on the cloud point extraction-high performance liquid chromatography (CPE-HPLC) has been developed for simultaneous extraction and quantification of chlorpyrifos and chlorpyrifos-methyl in water, soils, and food vegetables .Molecular Structure Analysis

The molecular formula of Chlorpyrifos-methyl is C7H7Cl3NO3PS . The molecular weight is 322.5 g/mol .Chemical Reactions Analysis

A complete mechanism for the OH-initiated atmospheric decomposition of chlorpyrifos and chlorpyrifos-methyl is proposed, incorporating additional studies on the competing reaction with singlet oxygen . The results open a venue to explore the cleavage of chlorpyrifos and chlorpyrifos-methyl in polluted aqueous environment through the direct attack of 1 O2 .Physical And Chemical Properties Analysis

Chlorpyrifos-methyl appears as a solid form . It has a characteristic odor .科学的研究の応用

Agricultural Pest Control

Chlorpyrifos-methyl is extensively used in agricultural production to manage a variety of pests such as aphids, bollworms, leafhoppers, and mites. Its effectiveness in controlling these pests makes it a valuable tool for farmers to protect their crops and ensure higher yields .

Environmental Monitoring

Due to its widespread use, Chlorpyrifos-methyl’s presence is monitored in various environmental matrices. Comprehensive monitoring efforts include air quality assessments, water quality analyses, and investigations into its residue in food products .

Food Safety

Residue analysis of Chlorpyrifos-methyl is critical in ensuring food safety. It is detected in various food products through rigorous testing to prevent potential health risks associated with its consumption .

Analytical Chemistry

Advancements in analytical chemistry have led to the development of methods for the simultaneous determination of Chlorpyrifos-methyl and other compounds. These methods are crucial for detecting trace levels of pesticides in food and environmental samples .

Atmospheric Chemistry

Research into the atmospheric decomposition of Chlorpyrifos-methyl provides insights into its reactivity and environmental impact. Studies focus on understanding the mechanisms of its interaction with atmospheric components like hydroxyl radicals and singlet oxygen .

Biosensors Development

The need for rapid and accurate detection of Chlorpyrifos-methyl has spurred the development of graphene-based functional electrochemical sensors. These sensors offer advantages in terms of size, portability, and cost, making them suitable for on-site testing .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBKVYFZANMGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3NO3PS | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032352 | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO] | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

182 °C (Cleveland open cup) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C) | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.64 at 23 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C | |

| Record name | Chlorpyrifos-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4382 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Non-systemic insecticide & acaracide with contact, stomach, & vapor action. Cholinesterase inhibitor., The acetylcholinesterase, carboxylesterase, and cytochrome p450 monooxygenase activities of three strains of Oryzaephilus srinamensis (L.) were examined to better understand biochemical mechanisms of resistance. The three strains were VOS49 and VOSCM, selected for resistance to malathion and chlorpyrifos-methyl, respectively, and VOS48, a standard susceptible strain. Cross-resistance to malathion and chlorpyrifos-methyl was confirmed in VOS49 and VOSCM. Acetylcholinesterase activity was not correlated to resistance among these strains. VOS49 and VOSCM showed elevated levels of carboxylesterase activity based on p-nitrophenylacetate, alpha-naphthyl acetate, or beta-naphthyl acetate substrates. PAGE zymograms showed major differences in caboxylesterase isozyme banding among strains. VOSCM had one strongly staining isozyme band. A band having the same Rf-value was very faint in VOS48. The VOS49 carboxylesterase banding pattern was different from both VOSCM and VOS48. Cytochrome p450 monooxygenase activity was based on cytochrome p450 content, aldrin epoxidase activity, and oxidation of organophosphate insecticides, all elevated in resistant strains. The monooxygenase activity varied with insecticide substrate and resistant strain, suggesting specific cytochromes P450 may exist for different insecticides. The monooxygenase activity of the VOS49 strain was much higher with malathion than chlorpyrifos-methyl as substrates, whereas VOSCM monooxygenase activity was higher with malathion than chlorpyrifos-methyl as substrates. Results are discussed in the context of resistance mechanisms to organophosphate insecticides in O. surinamensis., The mechanism of action is inhibition of acetylcholinesterase activity. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Chlorpyrifos-methyl | |

Color/Form |

White crystals, Amber solid cake | |

CAS RN |

5598-13-0 | |

| Record name | CHLORPYRIFOS METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpyrifos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5598-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpyrifos-methyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005598130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpyrifos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorpyrifos-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O49S38267J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45.5-46.5 °C | |

| Record name | CHLORPYRIFOS-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

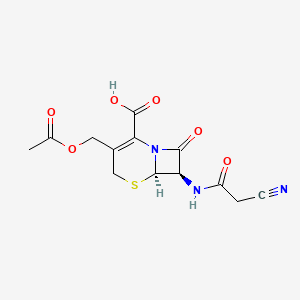

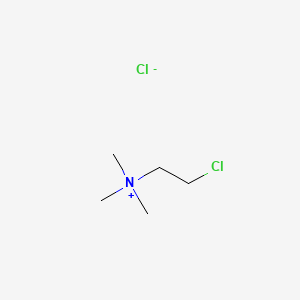

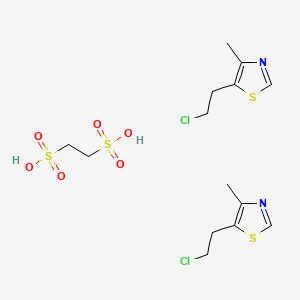

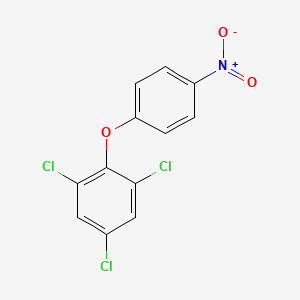

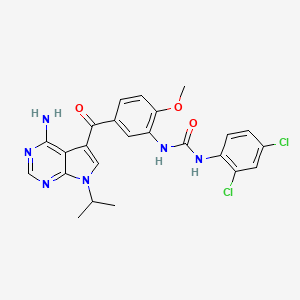

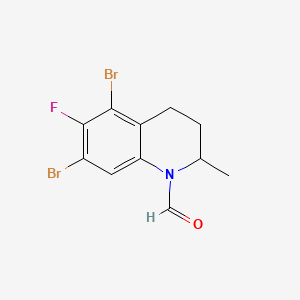

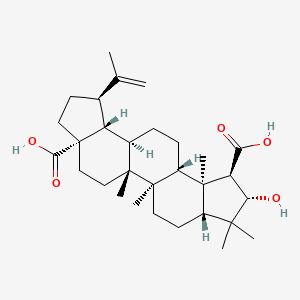

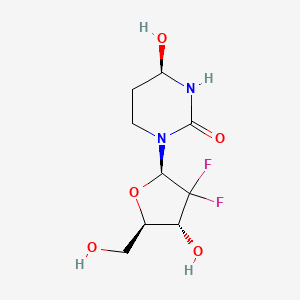

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Chlorpyrifos-methyl?

A1: Chlorpyrifos-methyl, an organophosphorothioate insecticide, primarily targets the nervous system of insects. [, , , ] It inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. [, ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately leading to paralysis and death of the insect. [, , ]

Q2: Are there any secondary mechanisms of resistance that have been observed in insects?

A2: Yes, apart from AChE inhibition, studies have identified elevated carboxylesterase and cytochrome P450 monooxygenase activities as secondary mechanisms of resistance in some insect strains. [, , ] These enzymes can detoxify Chlorpyrifos-methyl, making it less effective. []

Q3: What is the molecular formula and weight of Chlorpyrifos-methyl?

A3: Chlorpyrifos-methyl has the molecular formula C9H11Cl3NO3PS and a molecular weight of 322.58 g/mol.

Q4: Does Chlorpyrifos-methyl degrade in the environment?

A5: Yes, Chlorpyrifos-methyl degrades in the environment through processes like photodegradation and hydrolysis. [, , ] Sunlight exposure can accelerate its breakdown. [] The main degradation product is 3,5,6-trichloro-2-pyridinol (TCP). [, ]

Q5: Can the surface properties of fruits influence Chlorpyrifos-methyl degradation?

A6: Yes, the presence of cuticle and epicuticular waxes on fruits can influence the photodegradation and penetration of Chlorpyrifos-methyl. [] Waxes from fruits like apples, grapefruits, and strawberries were shown to increase the half-life of the pesticide under xenon lamp irradiation. []

Q6: Does Chlorpyrifos-methyl participate in any catalytic reactions?

A6: Chlorpyrifos-methyl itself is not known for catalytic properties. Its primary mode of action is through irreversible inhibition of the enzyme acetylcholinesterase.

Q7: Have any computational studies been performed on Chlorpyrifos-methyl?

A8: While specific QSAR models for Chlorpyrifos-methyl are not detailed in the provided research, computational methods are valuable for predicting the environmental fate and behavior of pesticides like Chlorpyrifos-methyl. [, ] These methods help to assess potential risks and develop strategies for mitigation. []

Q8: Are there any regulations regarding the use of Chlorpyrifos-methyl?

A11: Due to potential health and environmental concerns, the use of Chlorpyrifos-methyl is increasingly regulated. [, , ] Many countries have established maximum residue limits (MRLs) in food products to minimize human exposure. [, , ] Proper handling, application, and disposal practices are essential to comply with regulations and minimize risks. []

Q9: How is Chlorpyrifos-methyl metabolized in mammals?

A12: In mammals, including humans, Chlorpyrifos-methyl is primarily metabolized by hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP). [, ] This metabolite is excreted primarily in urine. []

Q10: How is Chlorpyrifos-methyl distributed in the body after ingestion?

A13: Studies in decedents suggest that Chlorpyrifos-methyl is distributed throughout the body after ingestion. [] Concentrations can vary significantly between different blood samples and tissues, indicating complex distribution patterns. []

Q11: What is the impact of environmental factors like temperature on its efficacy?

A15: Temperature can significantly impact the efficacy of Chlorpyrifos-methyl. [, ] Generally, it is more effective at higher temperatures. [] One study found that combining Chlorpyrifos-methyl with low-temperature treatment at 5°C enhanced its efficacy against the rice weevil in stored wheat. []

Q12: Have insect populations developed resistance to Chlorpyrifos-methyl?

A16: Yes, several studies have reported the development of resistance to Chlorpyrifos-methyl in various insect species, including the red flour beetle, sawtoothed grain beetle, and almond moth. [, , , , ] This resistance poses a challenge for pest management and highlights the need for alternative control strategies. []

Q13: What are the potential toxicological effects of Chlorpyrifos-methyl?

A18: As a cholinesterase inhibitor, Chlorpyrifos-methyl can have adverse effects on the nervous system. [, , ] Exposure to high levels can lead to symptoms like nausea, dizziness, and in severe cases, respiratory paralysis. [] The use of Chlorpyrifos-methyl has been linked to potential developmental and neurological effects, especially in children. []

Q14: What are the implications of Chlorpyrifos-methyl residues in food?

A19: The presence of Chlorpyrifos-methyl residues in food is a concern for human health, especially for vulnerable populations like children. [, , ] Consumption of contaminated food can lead to chronic exposure and potential health risks. []

Q15: How is Chlorpyrifos-methyl analyzed in environmental and biological samples?

A20: Gas chromatography (GC) coupled with detectors like electron capture detector (ECD) or mass spectrometry (MS) is commonly used for the analysis of Chlorpyrifos-methyl in various matrices. [, , , ] These methods provide the sensitivity and selectivity required for accurate quantification of residues. []

Q16: What is the environmental fate of Chlorpyrifos-methyl?

A21: Chlorpyrifos-methyl can persist in the environment and potentially contaminate soil and water sources. [, , ] It can bioaccumulate in organisms and potentially disrupt ecosystems. [] Its degradation is influenced by factors like temperature, pH, and microbial activity. []

Q17: Are there any alternative insecticides to Chlorpyrifos-methyl for pest control?

A17: Yes, researchers are actively investigating alternative pest control methods to reduce reliance on Chlorpyrifos-methyl. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)